molecular formula C11H14BrNO2 B12990912 tert-Butyl 5-bromo-2-methylnicotinate

tert-Butyl 5-bromo-2-methylnicotinate

Cat. No.: B12990912
M. Wt: 272.14 g/mol
InChI Key: JAYMKFKYIMGKIL-UHFFFAOYSA-N
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Description

Tert-Butyl 5-bromo-2-methylnicotinate (CAS 1346543-51-8) is a high-purity brominated nicotinate ester building block designed for advanced pharmaceutical research and development. With the molecular formula C11H14BrNO2 and a molecular weight of 272.14 g/mol, this compound serves as a versatile synthetic intermediate in medicinal chemistry . The bromine substituent at the 5-position of the pyridine ring makes it a valuable substrate for metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, enabling the introduction of diverse carbon and nitrogen-based functional groups . The tert-butyl ester moiety offers a protected carboxylic acid functionality that can be readily deprotected under mild acidic conditions to reveal the corresponding carboxylic acid, or it can serve as a stable directing group in metallation chemistry. This compound is particularly valuable in the synthesis of complex molecules for investigating new therapeutic agents, including anticoagulant and antiplatelet compounds . As a key intermediate in the design of nitrogen-containing heterocycles, it facilitates structure-activity relationship studies and molecular diversification. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or human use. All products are for scientific research purposes under controlled laboratory conditions. Researchers should consult the safety data sheet prior to use and handle with appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

tert-butyl 5-bromo-2-methylpyridine-3-carboxylate

InChI

InChI=1S/C11H14BrNO2/c1-7-9(5-8(12)6-13-7)10(14)15-11(2,3)4/h5-6H,1-4H3

InChI Key

JAYMKFKYIMGKIL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)Br)C(=O)OC(C)(C)C

Origin of Product

United States

Synthetic Methodologies for Tert Butyl 5 Bromo 2 Methylnicotinate

Approaches to the Pyridine (B92270) Core Precursors

The foundational precursor for the target molecule is 2-methylnicotinic acid. A common approach to synthesizing this pyridine core involves the Hantzsch pyridine synthesis or related methodologies. One patented method describes the synthesis of 2-methylnicotinate, a direct precursor to 2-methylnicotinic acid, by reacting 1,1,3,3-tetramethoxypropane (B13500) or 1,1,3,3-tetraethoxypropane (B54473) with a β-aminocrotonic acid ester. orgsyn.org This reaction is typically performed in an organic solvent, and the resulting 2-methylnicotinate can be isolated with high purity and yield.

Following the formation of the methyl or ethyl ester of 2-methylnicotinic acid, the corresponding carboxylic acid can be obtained through saponification. This hydrolysis is typically achieved by treating the ester with a base, such as lithium hydroxide, in a mixture of solvents like tetrahydrofuran (B95107), methanol, and water. orgsyn.org Subsequent acidification with a strong acid, such as hydrochloric acid, precipitates the desired 2-methylnicotinic acid. orgsyn.org

Introduction of the 5-Bromo Functionality

The introduction of a bromine atom at the 5-position of the 2-methylnicotinic acid ring is a crucial step. This is an electrophilic aromatic substitution reaction on the pyridine ring. While direct bromination of 2-methylnicotinic acid is not extensively documented in readily available literature, analogous reactions on similar substrates provide insight into the likely methodologies.

The bromination of nicotinic acid to yield 5-bromonicotinic acid is a well-established procedure and serves as a strong precedent. nih.gov This transformation is often carried out using elemental bromine in the presence of a strong acid, such as concentrated sulfuric acid. The electron-withdrawing nature of the carboxylic acid group directs the incoming electrophile to the meta position (position 5). Similarly, the bromination of 2-methylbenzoic acid, a benzenoid analog, can be achieved using reagents like N-bromosuccinimide (NBS) or bromine in the presence of a catalyst. nih.govresearchgate.net

Based on these analogous reactions, a plausible method for the synthesis of 5-bromo-2-methylnicotinic acid involves the treatment of 2-methylnicotinic acid with a brominating agent, such as bromine, in a strongly acidic medium like oleum (B3057394) or concentrated sulfuric acid. The reaction conditions, including temperature and reaction time, would need to be carefully controlled to ensure regioselectivity and minimize side-product formation. The presence of both the methyl and carboxylic acid groups on the pyridine ring will influence the reactivity and directing effects of the substitution.

Formation of the tert-Butyl Ester Moiety

The final step in the synthesis is the formation of the tert-butyl ester. The steric hindrance of the tert-butyl group necessitates specific esterification methods, as standard Fischer esterification conditions are often inefficient.

Direct Esterification Strategies

Direct esterification of 5-bromo-2-methylnicotinic acid to its tert-butyl ester can be challenging due to the sterically demanding nature of the tert-butyl alcohol. However, methods utilizing highly reactive tert-butylating agents have proven effective. One such method involves the use of di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) in the presence of a suitable base. wikipedia.org While commonly used for the protection of amines, Boc-anhydride can also react with carboxylic acids to form tert-butyl esters, especially with the aid of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.org

Another approach is the reaction of the carboxylic acid with isobutene gas under acidic catalysis. This method is a common industrial process for the synthesis of tert-butyl esters. A more recent and sustainable approach involves the use of flow microreactors for the direct introduction of the tert-butoxycarbonyl group. rsc.org

A plausible synthetic route, based on the esterification of a similar substituted benzoic acid, would involve the reaction of 5-bromo-2-methylnicotinic acid with di-tert-butyl dicarbonate in an appropriate solvent, such as toluene (B28343), with a catalytic amount of a base like DMAP. orgsyn.org

Transesterification and De-esterification Techniques for tert-Butyl Ester Synthesis

Transesterification provides an alternative route to tert-butyl 5-bromo-2-methylnicotinate, starting from a more readily prepared ester, such as the methyl or ethyl ester. This approach is particularly useful when direct esterification proves to be low-yielding.

A study on the transesterification of methyl nicotinate (B505614) with bulky alcohols demonstrated that the use of a strong base, such as butyllithium (B86547), can facilitate the reaction. orgsyn.org In this procedure, the bulky alcohol is first deprotonated with butyllithium to form the corresponding alkoxide, which then acts as a potent nucleophile to attack the carbonyl carbon of the methyl ester. This method is highly effective for sterically hindered alcohols like tert-butanol (B103910). orgsyn.org The reaction is typically carried out in an anhydrous aprotic solvent like tetrahydrofuran. orgsyn.org

The general applicability of this method suggests that methyl 5-bromo-2-methylnicotinate could be converted to its tert-butyl ester under similar conditions. The process would involve the in situ formation of potassium tert-butoxide (from tert-butanol and a strong base) followed by reaction with the methyl ester.

Optimization of Esterification Conditions utilizing Specific Bases and Solvents

The efficiency of the tert-butylation reaction is highly dependent on the choice of base and solvent. The optimization of these conditions is critical to maximize the yield and purity of the final product.

For direct esterification using di-tert-butyl dicarbonate, a non-nucleophilic, sterically hindered base is often preferred to avoid side reactions. The use of 4-dimethylaminopyridine (DMAP) as a catalyst is common as it acts as an acyl transfer agent, activating the carboxylic acid towards nucleophilic attack by tert-butanol.

In the context of transesterification, the choice of base is critical for the deprotonation of the alcohol. Strong, non-nucleophilic bases are required. The solvent must be anhydrous to prevent hydrolysis of the ester and the base. Aprotic solvents such as tetrahydrofuran (THF), diethyl ether, and toluene are commonly employed.

The following table summarizes the reaction conditions for analogous esterification reactions, providing a basis for the optimization of the synthesis of this compound.

Reaction Type Substrate Reagents Base Solvent Yield (%) Reference
Direct Esterification5-bromo-2-methyl-nicotinic acidEthanol, Sulfuric acid-Ethanol82.6 wikipedia.org
Direct Esterification5-bromonicotinic acidMethanol, Sulfuric acid-Methanol- nih.gov
Direct Esterificationt-Butyl-3,5-dibromobenzoateDi-tert-butyl dicarbonate-Toluene- orgsyn.org
TransesterificationMethyl nicotinate(-)-Menthol, ButyllithiumButyllithiumTHF83 orgsyn.org

This data indicates that both direct acidic esterification and base-mediated transesterification are viable routes. For the synthesis of the target tert-butyl ester, a direct approach with di-tert-butyl dicarbonate and DMAP or a transesterification from the corresponding methyl ester using a strong base like butyllithium in THF would be the most promising strategies. Further optimization would involve screening different bases, solvents, reaction temperatures, and times to achieve the highest possible yield and purity of this compound.

Reactivity and Transformational Chemistry of Tert Butyl 5 Bromo 2 Methylnicotinate

Metal-Catalyzed Cross-Coupling Reactions at the C5-Bromine Position

The bromine atom at the C5 position of tert-butyl 5-bromo-2-methylnicotinate serves as a key handle for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through palladium-catalyzed cross-coupling reactions. These transformations are fundamental in the synthesis of complex molecules for pharmaceuticals and materials science.

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. wikipedia.orgnih.gov For this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the C5 position. The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.orgorganic-chemistry.org

The reaction conditions, including the choice of palladium precursor, ligand, and base, are crucial for achieving high yields. Electron-rich and bulky phosphine (B1218219) ligands are often employed to facilitate both the oxidative addition and reductive elimination steps. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridine Derivatives

Entry Aryl Halide Boronic Acid/Ester Palladium Catalyst (mol%) Ligand (mol%) Base Solvent Temp. (°C) Yield (%) Ref.
1 5-Bromopyridine-3-carboxylate derivative Phenylboronic acid Pd(OAc)₂ (2) SPhos (4) K₃PO₄ Toluene (B28343)/H₂O 100 >95 mdpi.com
2 3-Bromo-2-aminopyridine Arylboronic acid Pd₂(dba)₃ (2.5) XPhos (5) K₃PO₄ Dioxane 100 80-95 synquestlabs.com

This table presents typical conditions for Suzuki-Miyaura reactions of related bromopyridine and aryl bromide compounds, illustrating common catalysts, ligands, and bases that would be applicable to this compound.

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. wikipedia.orgorganic-chemistry.org This reaction is instrumental for synthesizing arylamines from this compound, reacting it with a variety of primary and secondary amines. The mechanism is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. orgsyn.org The choice of a bulky, electron-rich phosphine ligand is critical to the success of this reaction, with several generations of ligands developed to expand the substrate scope and improve reaction conditions. wikipedia.orgorgsyn.org

Table 2: Catalyst Systems for Buchwald-Hartwig Amination of Aryl Bromides

Entry Amine Palladium Precatalyst (mol%) Ligand (mol%) Base Solvent Temp. (°C) Yield (%) Ref.
1 Secondary Arylamine [Pd(allyl)Cl]₂ (1) XPhos (4) NaOtBu Toluene 100 >95 libretexts.org
2 Primary Aniline Pd₂(dba)₃ (1) BrettPhos (2) K₃PO₄ t-Amyl alcohol 110 85-95 synquestlabs.com

This table showcases effective catalyst systems for the Buchwald-Hartwig amination of aryl bromides with various amine types, providing a guide for the amination of this compound.

The Sonogashira coupling facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. libretexts.orgwikipedia.org This reaction allows for the introduction of alkynyl moieties at the C5 position of this compound, leading to the synthesis of conjugated enynes and arylalkynes. libretexts.org The reaction is generally carried out under mild conditions with an amine base that also often serves as the solvent. wikipedia.org Copper-free versions of the Sonogashira reaction have also been developed. organic-chemistry.org

Table 3: Conditions for Sonogashira Coupling of Aryl Bromides

Entry Alkyne Palladium Catalyst (mol%) Copper(I) Salt (mol%) Base Solvent Temp. (°C) Yield (%) Ref.
1 Phenylacetylene PdCl₂(PPh₃)₂ (2) CuI (4) Et₃N THF 65 >90 libretexts.orgwikipedia.org
2 Trimethylsilylacetylene Pd(OAc)₂ (2) None Cs₂CO₃ Toluene 80 85-95 organic-chemistry.org

This table illustrates common conditions for the Sonogashira coupling of aryl bromides, which are applicable to the alkynylation of this compound.

The success of palladium-catalyzed cross-coupling reactions with this compound is influenced by several factors. The electronic nature of the pyridine (B92270) ring, being electron-deficient, generally facilitates oxidative addition compared to electron-rich aromatic systems. However, the potential for the pyridine nitrogen to coordinate to the palladium center can sometimes inhibit catalysis. synquestlabs.com

The steric hindrance from the methyl group at the C2 position and the bulky tert-butyl ester group at C3 can influence the approach of the catalyst and the coupling partners. While these groups are not directly adjacent to the reacting C5-bromine, they can have through-space effects. Generally, a wide range of functional groups on the coupling partners are tolerated in these reactions. nih.gov However, highly sterically hindered substrates or those with unprotected acidic protons may lead to lower yields or require modified conditions. nih.gov For instance, free carboxylic acids on the coupling partner may not be compatible. nih.gov The reactivity of the halide follows the general trend of I > Br > Cl, making the bromo-substituent on the target molecule a good compromise between reactivity and stability. nih.gov

The mechanism of these palladium-catalyzed reactions universally proceeds through a catalytic cycle of oxidative addition, transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination. wikipedia.orgorganic-chemistry.orgorgsyn.org The ligand bound to the palladium center plays a crucial role in modulating the reactivity and stability of the catalytic species. organic-chemistry.org Bulky, electron-donating phosphine ligands, such as those of the Buchwald and Hartwig groups (e.g., SPhos, XPhos, RuPhos), are highly effective as they promote the oxidative addition and reductive elimination steps while preventing catalyst decomposition. synquestlabs.comorgsyn.orglibretexts.org The choice of ligand can also influence the selectivity in cases where multiple reactive sites are present. researchgate.net

Additives, primarily the base, are critical for the success of these couplings. In Suzuki-Miyaura reactions, the base activates the organoboron species to facilitate transmetalation. nih.gov In Buchwald-Hartwig aminations, a strong, non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile. orgsyn.org The choice of solvent can also significantly impact the reaction rate and yield, with polar aprotic solvents like dioxane, toluene, and THF being commonly used. nih.govlibretexts.org

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. unistra.fr For an SNAr reaction to occur, the aromatic ring must typically be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. unistra.frnih.gov These groups stabilize the negatively charged intermediate (a Meisenheimer complex) that is formed during the reaction. nih.gov

In the case of this compound, the pyridine ring itself is electron-deficient, which is a favorable characteristic for nucleophilic attack. The ester group at the C3 position also contributes to the electron-withdrawing nature of the ring system. However, for efficient SNAr to occur at the C5 position, strong activation, typically from a nitro group at an ortho or para position (C2, C4, or C6), is usually required. unistra.fr The methyl group at C2 is electron-donating, which slightly deactivates the ring towards nucleophilic attack. Given that there are no strongly activating groups ortho or para to the bromine atom, SNAr reactions on this compound are expected to be challenging and would likely require harsh conditions, such as high temperatures and very strong nucleophiles. The more synthetically useful transformations for this substrate remain the palladium-catalyzed cross-coupling reactions.

Regioselectivity in Substitution Reactions at the Pyridine Ring

The pyridine ring in this compound exhibits distinct regioselectivity in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the nitrogen atom in the pyridine ring deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution, particularly at the C2 and C4 positions. uoanbar.edu.iqyoutube.com In this specific molecule, the bromine atom is situated at the C5 position, which is meta to the ring nitrogen. Generally, 3- and 5-halopyridines are less reactive towards nucleophilic substitution compared to their 2- and 4-halo counterparts. youtube.comquora.com This is because the resonance stabilization of the Meisenheimer complex, the intermediate formed during SNAr, is less effective when the leaving group is at the C3 or C5 position, as the negative charge cannot be delocalized onto the electronegative nitrogen atom. youtube.comyoutube.com

However, the presence of other substituents, namely the methyl group at C2 and the tert-butyl ester at C3 (via the carbonyl group), influences the electron distribution and steric environment of the pyridine ring, thereby affecting the regioselectivity. The methyl group is weakly electron-donating, while the ester group is electron-withdrawing. The interplay of these electronic effects, along with the inherent reactivity patterns of the pyridine ring, dictates the preferred site of nucleophilic attack. For SNAr to occur at the C5 position, the reaction conditions often need to be more forcing compared to substitutions at the more activated C2 or C4 positions. acs.org Nevertheless, functionalization at the C5 position through SNAr is a known transformation for 5-bromopyridine derivatives, often requiring specific catalysts or highly reactive nucleophiles. acs.org

Influence of Nucleophile and Reaction Conditions on SNAr Pathways

The pathway of nucleophilic aromatic substitution (SNAr) on this compound is significantly influenced by the nature of the nucleophile and the reaction conditions. The success of a substitution reaction at the C5 position often depends on overcoming the lower intrinsic reactivity of this position compared to the C2 and C4 positions.

Influence of the Nucleophile: The reactivity of the nucleophile plays a crucial role. Stronger nucleophiles are generally required to attack the less activated C5 position of the pyridine ring. The type of nucleophile also dictates the rate-determining step of the SNAr mechanism. For instance, with sulfur-based nucleophiles, the departure of the leaving group (bromide) is often the rate-determining step, whereas with oxygen-based nucleophiles, the initial nucleophilic attack can be rate-limiting. sci-hub.se The "element effect," where the reactivity order is F > Cl > Br > I, which is characteristic of rate-determining nucleophilic addition, is not always observed in pyridinium (B92312) systems, suggesting that the deprotonation of the intermediate can also be the rate-controlling step. nih.gov

Influence of Reaction Conditions: Reaction conditions such as temperature, solvent, and the presence of a catalyst are critical.

Temperature: Higher temperatures are often necessary to promote SNAr reactions at less reactive positions like C5. mdpi.com

Solvent: The choice of solvent can influence the reaction rate and selectivity. Polar aprotic solvents like DMSO or DMF are commonly used as they can solvate the cation without strongly solvating the anionic nucleophile, thus enhancing its nucleophilicity. sci-hub.se

Catalysis: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful method for the functionalization of halopyridines, including those where traditional SNAr is difficult. bath.ac.uk These catalytic systems can tolerate a wider range of functional groups and often proceed under milder conditions than uncatalyzed SNAr. The regioselectivity in these cross-coupling reactions is determined by the oxidative addition of the palladium catalyst to the C-Br bond, which is influenced by the electronic properties of the pyridine ring. baranlab.org

Functionalization of the tert-Butyl Ester Group

The tert-butyl ester group in this compound is a key functional handle that can be selectively manipulated.

Selective Ester Cleavage and Deprotection Strategies

The tert-butyl ester serves as a common protecting group for the carboxylic acid functionality. Its removal, or deprotection, is a crucial step in many synthetic sequences.

Acid-Catalyzed Hydrolysis: The most common method for cleaving tert-butyl esters is through acid-catalyzed hydrolysis. researchgate.net Trifluoroacetic acid (TFA) is frequently employed, often in a solvent like dichloromethane (B109758) (DCM), for this purpose. nih.govresearchgate.net The reaction proceeds via the formation of a stable tert-butyl cation, which is then typically scavenged by the solvent or an added scavenger. nih.govstackexchange.com The use of neat TFA can also be effective. researchgate.net Other acidic reagents like aqueous phosphoric acid have also been reported for the deprotection of tert-butyl esters. organic-chemistry.org

Lewis Acid-Mediated Cleavage: Lewis acids can also be used for the selective deprotection of tert-butyl esters. For example, zinc bromide (ZnBr₂) in dichloromethane has been shown to chemoselectively cleave tert-butyl esters in the presence of other acid-labile protecting groups. researchgate.netuq.edu.auscite.ai Similarly, a system of cerium(III) chloride heptahydrate and sodium iodide in acetonitrile (B52724) can selectively remove the tert-butyl ester in the presence of a Boc-protecting group. organic-chemistry.org

Below is a table summarizing common deprotection strategies for tert-butyl esters:

Interactive Data Table: Deprotection Strategies for tert-Butyl Esters
Reagent(s) Solvent(s) Typical Conditions Notes
Trifluoroacetic Acid (TFA) Dichloromethane (DCM) or neat Room Temperature A very common and effective method. nih.govresearchgate.net
Aqueous Phosphoric Acid - Mild conditions An environmentally benign option. organic-chemistry.org
Zinc Bromide (ZnBr₂) Dichloromethane (DCM) - Offers chemoselectivity in the presence of other acid-labile groups. researchgate.netuq.edu.auscite.ai
Cerium(III) Chloride / Sodium Iodide Acetonitrile Reflux Allows for selective deprotection in the presence of Boc groups. organic-chemistry.org

Conversion to Other Carboxylic Acid Derivatives

The tert-butyl ester of this compound can be converted into a variety of other carboxylic acid derivatives, expanding its synthetic utility.

Conversion to Acid Chlorides: Treatment of tert-butyl esters with thionyl chloride (SOCl₂) can yield the corresponding acid chlorides. organic-chemistry.orglibretexts.org These highly reactive intermediates can then be readily converted into other derivatives.

Conversion to Amides: tert-Butyl esters can be converted to amides. This can be achieved by first converting the ester to the acid chloride, followed by reaction with an amine. libretexts.org Direct conversion from the ester to the amide is also possible, often requiring an excess of the amine. libretexts.org A two-step process involving the introduction of a tert-butyl nicotinate (B505614) directing group onto a primary amide, followed by a zinc-catalyzed alcoholysis, has also been developed for the transformation of amides to esters. researchgate.net The synthesis of nicotinamide (B372718), a related structure, can be achieved through the hydrolysis of 3-cyanopyridine (B1664610) under various conditions. chemicalbook.comgoogle.com

Transesterification: It is also possible to convert the tert-butyl ester to other esters through transesterification, typically by reacting it with an alcohol in the presence of an acid or Lewis acid catalyst. libretexts.orggoogle.com

Steric Hindrance Effects of the tert-Butyl Ester on Carbonyl Reactivity

The bulky tert-butyl group exerts significant steric hindrance around the ester carbonyl. researchgate.net This steric bulk can influence the reactivity of the carbonyl group in several ways. researchgate.net

The large size of the tert-butyl group can impede the approach of nucleophiles to the carbonyl carbon. researchgate.net This can make reactions such as hydrolysis or amidation more difficult compared to less hindered esters like methyl or ethyl esters. The steric hindrance can also influence the conformational preferences of the molecule, potentially affecting the accessibility of adjacent reactive sites. In some cases, this steric hindrance can be exploited to achieve selectivity in reactions where multiple reactive sites are present. For instance, the steric bulk of a tert-butyl group has been shown to play a significant role in the enantioinduction of certain catalytic reactions. acs.org

Functionalization at the Methyl Group (C2-Position)

The methyl group at the C2 position of the pyridine ring is also a site for potential functionalization. The acidity of the protons on a methyl group attached to a pyridine ring is increased due to the electron-withdrawing nature of the ring nitrogen. mdpi.com This effect is particularly pronounced for methyl groups at the C2 and C4 positions. nih.gov

This enhanced acidity allows for deprotonation with a suitable base, generating a nucleophilic carbanion that can react with various electrophiles. For example, 2-methylpyridines can undergo condensation reactions with aldehydes, often catalyzed by a base like piperidine, to form styrylpyridines. mdpi.comnih.gov The reactivity of the methyl group can be further enhanced by the presence of additional electron-withdrawing groups on the pyridine ring or by the formation of a pyridine N-oxide. nih.govresearchgate.net Oxidation of the methyl group to a carboxylic acid is another possible transformation, which can be achieved using various oxidizing agents. nih.gov The functionalization of the C2-methyl group opens up a wide range of possibilities for further derivatization of the molecule. researchgate.net

Oxidative Transformations

The pyridine ring, while generally electron-deficient, can undergo oxidative transformations, particularly after conversion to its corresponding N-oxide. The N-oxide enhances the reactivity of the ring, making it more susceptible to certain functionalization reactions.

One key oxidative transformation is the palladium-catalyzed oxidative C-H/C-H cross-coupling. While direct data for this compound is not available, studies on pyridine N-oxides demonstrate efficient and regioselective synthesis of unsymmetrical biheteroaryl molecules. rsc.org For instance, pyridine N-oxides can be coupled with five-membered heterocycles like triazoles, thiophenes, and furans using a palladium catalyst and a silver carbonate additive. rsc.org A highly efficient protocol for C-H/C-H cross-coupling has been established between 2-aryl-1,2,3-triazole N-oxides and pyridine N-oxide derivatives. nih.gov It is plausible that the N-oxide of this compound could undergo similar C-H activation at the C4 or C6 positions, coupling with other (hetero)arenes. The mechanism of such oxidative coupling reactions is complex, but density functional theory (DFT) calculations are beginning to provide a clearer mechanistic picture. acs.org

Furthermore, oxidative cross-coupling reactions can be achieved under transition-metal-free conditions. A notable method involves the reaction of pyridine N-oxides with ethers in the presence of tert-butyl hydroperoxide (TBHP) as an oxidant, leading to the formation of a C(sp²)-C(sp³) bond. documentsdelivered.com This approach offers an alternative pathway for the functionalization of the pyridine core.

The choice of oxidant is crucial in these transformations. While classic methods often rely on metal-based oxidants, the use of molecular oxygen is an attractive, sustainable alternative, though its activation presents a significant challenge. acs.org

Radical Functionalization Approaches

Radical reactions provide a powerful toolkit for the C-H functionalization of electron-deficient heterocycles like pyridine. The Minisci reaction is a cornerstone of this chemistry, involving the addition of a nucleophilic carbon-centered radical to a protonated N-heterocycle. wikipedia.orgchim.it This reaction is complementary to Friedel-Crafts alkylation but exhibits opposite reactivity and selectivity. wikipedia.org

For this compound, a Minisci reaction would proceed after protonation of the pyridine nitrogen. The regioselectivity of the radical attack is governed by the electronic effects of the ring substituents. Generally, attack occurs at the C2 or C4 positions. Given the existing methyl group at C2, functionalization would be expected to occur at the C4 or C6 positions. The presence of both an electron-withdrawing bromo group at C5 and a bulky tert-butyl ester at C3 would further influence the regiochemical outcome. While classical Minisci reactions often require harsh conditions like high temperatures and strong oxidants, modern advancements, particularly in photoredox catalysis, have enabled these reactions to proceed under much milder conditions. chim.itnih.govresearchgate.net

Recent developments have expanded the scope of radical precursors for Minisci-type reactions to include alkyl boronic acids, facilitated by a [Ru(bpy)₃]Cl₂ photocatalyst and an acetoxybenziodoxole oxidant. nih.gov This method tolerates a wide range of functional groups and is suitable for late-stage functionalization. nih.gov

An alternative to the Minisci reaction involves the photochemical generation of pyridinyl radicals from pyridinium ions. nih.govacs.org These neutral pyridinyl radicals can effectively couple with other radical species, such as those derived from allylic C-H bonds, offering a different regioselectivity profile that often favors C4 functionalization. nih.govacs.org Another strategy to control regioselectivity involves the use of N-functionalized pyridinium salts, which act as radical precursors under visible light irradiation, enabling C2 or C4 functionalization under acid-free conditions. acs.orgnih.gov A dearomatization-rearomatization process offers a pathway for meta-C-H functionalization of pyridines, allowing for the introduction of various groups at the C3 or C5 position. researchgate.net

Table 1: Comparison of Radical Functionalization Methods for Pyridines
MethodTypical ConditionsRadical GenerationRegioselectivityKey AdvantagesReference
Classical Minisci ReactionAcidic, Oxidant (e.g., (NH₄)₂S₂O₈, AgNO₃), HeatOxidative decarboxylation of carboxylic acids, etc.Typically C2/C4Uses inexpensive, simple starting materials. wikipedia.org
Photoredox Minisci ReactionVisible light, Photocatalyst (e.g., Ru(bpy)₃Cl₂), OxidantSET from photoexcited catalyst to radical precursor (e.g., boronic acids).Typically C2/C4Mild conditions, high functional group tolerance. nih.gov
Pyridinyl Radical CouplingVisible light, Organocatalyst (e.g., dithiophosphoric acid)Single-electron reduction (SET) of a pyridinium ion.Diverges from Minisci, can be highly C4 selective.Mechanistically distinct pathway, avoids strong oxidants. nih.govacs.org
N-Functionalized Pyridinium SaltsVisible light, often photocatalyst-free (EDA complex)Photochemical activation of N-O or N-N bonds.Exquisite control over C2 vs. C4.Acid-free conditions, high regiocontrol. acs.orgnih.gov

Direct C-H Functionalization of the Pyridine Ring

Direct C-H functionalization is a highly atom-economical strategy for modifying heterocyclic scaffolds. For this compound, the C4 and C6 positions are the primary targets for such transformations, as the other positions are substituted.

Regioselective C-H Activation Methodologies

Achieving regioselectivity in C-H activation is a significant challenge due to the presence of multiple C-H bonds. mdpi.com Strategies to control selectivity often rely on directing groups, electronic biases, or catalyst control. nih.govmdpi.com In this compound, the pyridine nitrogen and the carbonyl oxygen of the ester group can potentially act as directing groups in metal-catalyzed reactions. nih.govbeilstein-journals.org

The inherent electronic properties of the pyridine ring make it electron-deficient, which generally directs nucleophilic attack to the C2, C4, and C6 positions and electrophilic attack to the C3 and C5 positions. C-H activation methodologies often exploit these properties. For instance, palladium-catalyzed direct arylations can proceed with high regioselectivity, often guided by the electronic nature of the substrate and ligands. acs.org

Biocatalytic C-H activation using enzymes like Fe(II)/αKG-dependent halogenases represents an emerging frontier for achieving high regioselectivity under mild, aqueous conditions. biorxiv.orgbiorxiv.org These enzymes can distinguish between electronically and sterically similar C-H bonds, offering a level of selectivity that is difficult to achieve with traditional chemical catalysts. biorxiv.org While not yet applied to this specific substrate, the engineering of such enzymes could provide a future route to selectively functionalize the pyridine ring. biorxiv.org

Transition-Metal-Catalyzed C(sp²)-H Bond Functionalization

Transition-metal catalysis is a dominant strategy for the C(sp²)-H functionalization of pyridines. researchgate.netnih.govbohrium.com Various metals, including palladium, rhodium, iridium, and cobalt, have been employed to forge new carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org

For this compound, C-H functionalization would likely proceed via a mechanism involving coordination of the metal to the pyridine nitrogen, followed by C-H activation at an ortho (C2, C6) or meta (C3, C5) position relative to the nitrogen. Since C2 and C5 are blocked, the likely sites for functionalization are C4 and C6.

Palladium Catalysis: Palladium is widely used for C-H arylation. acs.org The reaction of pyridine N-oxides with aryl bromides, for example, often proceeds via a Pd(0)/Pd(II) catalytic cycle involving a concerted metalation-deprotonation (CMD) pathway. mdpi.com The acetate (B1210297) or pivalate (B1233124) ligands frequently play a crucial role as the base in the C-H cleavage step. mdpi.commdpi.com

Rhodium Catalysis: Rhodium catalysts are effective for the C-H alkylation and arylation of pyridines. nih.govresearchgate.net Cationic half-sandwich rare-earth catalysts have also been developed for the ortho-alkylation of pyridines with olefins. researchgate.net

Iridium Catalysis: Iridium complexes have been shown to promote the unusual meta-selective C-H alkylation of pyridines with aldehydes. beilstein-journals.org

The table below summarizes selected transition-metal-catalyzed C-H functionalization reactions applicable to pyridine derivatives.

Table 2: Examples of Transition-Metal-Catalyzed C-H Functionalization of Pyridines
Catalyst SystemCoupling PartnerPosition FunctionalizedProposed Mechanism/Key StepReference
Pd(OAc)₂ / Ag₂CO₃Unactivated ArenesC2 (on N-Oxide)Double C-H activation, Ag salt as re-oxidant. mdpi.com
Pd(OAc)₂ / K₂CO₃ / PivOHAryl BromidesC2 (on N-Oxide)Concerted Metalation-Deprotonation (CMD). mdpi.com
Ir-silyl complexAldehydesC3 (meta)Unusual meta-selectivity via silyl-iridium complex. beilstein-journals.org
[RhCl(CO)₂]₂ArenesC2Rh-catalyzed C-H activation. mdpi.com
Co(OAc)₂ / LigandAllenesortho to directing groupIntermolecular annulation via C-H activation. rsc.org

Cycloaddition Reactions Involving Pyridine Moieties

The aromatic pyridine ring itself is generally unreactive in cycloaddition reactions. However, it can be activated to participate in such transformations, most notably by conversion to an oxidopyridinium betaine (B1666868).

Analogous Oxidopyridinium Betaine Cycloadditions from Nicotinate Derivatives

To undergo cycloaddition, this compound would first need to be N-alkylated or N-arylated, followed by oxidation or an equivalent process to form the corresponding 3-oxidopyridinium betaine. These betaines are versatile 1,3-dipoles that readily engage in cycloaddition reactions with various dipolarophiles.

3-Oxidopyridinium betaines can participate in several modes of cycloaddition, including:

[3+2] Cycloadditions: With alkenes and alkynes, they typically react across the C2 and C6 positions to form tropane-like bridged bicyclic systems (8-azabicyclo[3.2.1]octane derivatives).

[5+2] Cycloadditions: With olefins, they can also react across the C2 and C4 positions along with the exocyclic oxygen, leading to seven-membered rings.

Other Modes: Reactions with dienes and ketenes are also known.

The substituents on the pyridine ring play a critical role in determining the regio- and stereoselectivity of the cycloaddition. For a betaine derived from this compound, the 2-methyl group would be expected to exert a significant steric and electronic influence. Studies on 2-methyl substituted 3-oxidopyridinium betaines have shown improved regioselectivity in cycloadditions. The electronic nature of the bromo and ester groups would also modulate the reactivity of the dipole. The reaction of these betaines with dienophiles like N-methylmaleimide can lead to endo- and exo-cycloadducts.

Tert Butyl 5 Bromo 2 Methylnicotinate As a Versatile Synthetic Building Block

Precursor for the Synthesis of Diverse Nitrogen Heterocycles

The strategic placement of reactive functional groups makes tert-butyl 5-bromo-2-methylnicotinate an ideal precursor for creating a variety of nitrogen-containing heterocyclic compounds. The bromine atom acts as a synthetic handle for introducing new carbon-carbon and carbon-nitrogen bonds, which is a cornerstone of modern synthetic chemistry for building molecular diversity.

The transformation of the bromo-substituent is most commonly achieved through palladium-catalyzed cross-coupling reactions. These methods are known for their efficiency, mild reaction conditions, and broad functional group tolerance. wikipedia.org

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds by coupling the aryl bromide with a boronic acid or ester derivative. tcichemicals.com It allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 5-position of the pyridine (B92270) ring. The reaction is compatible with the tert-butyl ester group present in the molecule. nih.gov

Boronic Acid/EsterCatalyst SystemBaseProduct (Substituent at 5-position)
Phenylboronic acidPd(PPh₃)₄Na₂CO₃Phenyl
4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃4-Methoxyphenyl
Thiophene-2-boronic acidPd(PPh₃)₄Cs₂CO₃Thien-2-yl
Neopentyl pyrimidylboronic esterPd-G3-XantphosTMSOKPyrimidyl

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, introducing an alkynyl moiety. wikipedia.org This is particularly useful for synthesizing conjugated systems and provides a functional group that can be further elaborated. organic-chemistry.org The reaction is typically carried out with a palladium catalyst, a copper(I) co-catalyst, and an amine base. libretexts.org

Terminal AlkyneCatalyst SystemBaseProduct (Substituent at 5-position)
PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NPhenylethynyl
TrimethylsilylacetylenePd(PPh₃)₄ / CuIDiethylamineTrimethylsilylethynyl
1-HexynePd(OAc)₂ / P(t-Bu)₃K₂CO₃Hex-1-yn-1-yl

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is one of the most effective methods for constructing carbon-nitrogen bonds. wikipedia.org It allows for the coupling of the aryl bromide with a wide range of primary and secondary amines, leading to the synthesis of 5-aminopyridine derivatives. organic-chemistry.org

AmineCatalyst SystemBaseProduct (Substituent at 5-position)
MorpholinePd₂(dba)₃ / BINAPNaOt-BuMorpholin-4-yl
AnilinePd(OAc)₂ / XPhosCs₂CO₃Phenylamino
Benzylamine(CyPF-tBu)PdCl₂K₃PO₄Benzylamino

The substituted pyridines generated from the initial cross-coupling reactions can serve as intermediates for the synthesis of more complex fused heterocyclic systems. This typically involves a subsequent intramolecular cyclization reaction.

For instance, a Sonogashira coupling can introduce an alkyne substituent that is positioned to react with an adjacent group. If the initial product from a Sonogashira coupling with 2-aminophenylacetylene undergoes a subsequent intramolecular cyclization, it can lead to the formation of indole-fused pyridine systems. Similarly, coupling with a reactant containing a thiol or hydroxyl group could pave the way for synthesizing thienopyridines or furopyridines, respectively, through an intramolecular cyclization that forms the second heterocyclic ring.

Role in the Assembly of Complex Molecular Architectures

The ability to perform diverse and high-yielding modifications on the this compound core makes it a valuable building block for constructing large and complex molecular architectures. Many biologically active compounds and functional materials are built around a substituted pyridine scaffold. nih.gov

The robustness of the tert-butyl ester group is a key advantage. It typically remains intact under the conditions used for palladium-catalyzed cross-coupling, allowing for the selective functionalization of the C-Br bond. nih.gov Once the desired complexity has been built around the pyridine core, the ester can be hydrolyzed to the corresponding carboxylic acid. This acid can then be used as a handle for further transformations, such as amide bond formation, to link the pyridine unit to other complex fragments, including peptides or other heterocyclic systems. This stepwise approach is fundamental in the convergent synthesis of complex target molecules.

Strategies for Sequential Functionalization and Diversification

The presence of multiple distinct functional groups on this compound allows for a planned, sequential approach to molecular diversification. This strategy leverages the different reactivities of the bromo, ester, and methyl groups.

A typical synthetic sequence would proceed as follows:

Modification at the 5-Position : The C-Br bond is the most versatile site for initial modification. As detailed previously, Suzuki, Sonogashira, or Buchwald-Hartwig reactions can be employed to install a wide variety of substituents.

Transformation of the Ester Group : Following the initial cross-coupling, the tert-butyl ester can be selectively cleaved under acidic conditions (e.g., with trifluoroacetic acid) to yield the corresponding nicotinic acid derivative. This carboxylic acid is a versatile functional group that can be converted into amides, other esters, or reduced to a primary alcohol (hydroxymethyl group).

Functionalization of the Methyl Group : The methyl group at the 2-position is generally less reactive. However, it can be functionalized under more forcing conditions, such as free-radical bromination to form a bromomethyl group, which is a potent electrophile for subsequent nucleophilic substitution. Alternatively, it can undergo condensation reactions if deprotonated with a strong base.

This strategic, multi-step functionalization allows for the creation of a large library of diverse compounds from a single, readily available starting material.

Mechanistic and Computational Investigations of Tert Butyl 5 Bromo 2 Methylnicotinate

Computational Chemistry for Reaction Mechanism Elucidation

Computational chemistry serves as a powerful tool to unravel the intricate details of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. For a molecule like tert-butyl 5-bromo-2-methylnicotinate, these methods can predict reaction pathways, determine the structures of intermediates and transition states, and explain observed selectivities.

Density Functional Theory (DFT) Calculations for Transition State Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for studying the mechanisms of organic reactions. researchgate.net By calculating the electron density of a system, DFT can determine the energies of various molecular conformations, including the high-energy transition states that represent the energy barriers of a reaction.

For a reaction involving this compound, DFT calculations would be employed to locate the transition state structures for potential transformations, such as nucleophilic aromatic substitution or cross-coupling reactions. The calculated energy of the transition state provides a theoretical measure of the reaction's activation energy, indicating how fast the reaction is likely to proceed. A study on a related compound, 2-(tert-butoxycarbonyl (Boc) -amino)-5-bromopyridine, utilized DFT with the B3LYP functional and various basis sets to optimize the molecular structure and calculate thermodynamic parameters, showcasing a standard approach for such analyses. researchgate.netnih.gov

Table 1: Representative Theoretical Data from DFT Calculations on a Substituted Bromopyridine

ParameterCalculated ValueSignificance
Optimized Ground State EnergyVaries with basis setProvides a baseline for energy comparisons of other states.
Vibrational FrequenciesReal for ground stateConfirms the structure is a true minimum on the potential energy surface.
Transition State EnergyHigher than reactants/productsDetermines the kinetic barrier of the reaction.
Imaginary FrequencyOne negative valueConfirms the structure is a true first-order saddle point (transition state).

This table is illustrative and based on typical data obtained from DFT calculations on similar molecules, as specific data for this compound is not available.

Prediction of Regioselectivity through Computational Modeling

The pyridine (B92270) ring in this compound has multiple sites where a reaction could occur. Computational modeling, particularly with DFT, can predict the regioselectivity of a reaction by comparing the activation energies of the transition states leading to different products. The reaction pathway with the lowest activation energy is predicted to be the major product.

For instance, in a potential cross-coupling reaction, calculations would compare the energy barriers for substitution at the bromine-bearing C5 position versus other positions on the pyridine ring. These calculations would consider the electronic influence of the methyl and tert-butyl ester groups on the stability of the intermediates and transition states.

Analysis of Electronic Distribution through Electrostatic Potential Maps

Electrostatic potential (ESP) maps are visual tools generated from computational data that illustrate the charge distribution on the surface of a molecule. These maps are invaluable for predicting how molecules will interact. Regions of negative electrostatic potential (typically colored red or orange) are electron-rich and susceptible to electrophilic attack, while regions of positive electrostatic potential (colored blue) are electron-poor and are sites for nucleophilic attack.

For this compound, an ESP map would likely show a region of negative potential around the nitrogen atom of the pyridine ring, making it a potential site for protonation or coordination to a metal center. The areas around the hydrogen atoms would show positive potential. The electron-withdrawing nature of the bromine and the ester group would also influence the charge distribution on the aromatic ring, which would be visualized in the ESP map.

Steric and Electronic Effects Governing Chemoselectivity and Regioselectivity

The reactivity of this compound is governed by a combination of steric and electronic effects.

Steric Effects: The bulky tert-butyl group attached to the ester can hinder the approach of reactants to the adjacent positions on the pyridine ring. Similarly, the methyl group at the C2 position can sterically block that site. These steric hindrances can play a crucial role in determining the regioselectivity of a reaction, favoring attack at less crowded positions. Mechanistic studies on other systems have shown that increased steric encumbrance can lead to higher energetic barriers for reactions. rsc.org

Correlation of Theoretical Predictions with Experimental Outcomes

A critical aspect of computational chemistry is the validation of theoretical predictions against experimental results. While no specific studies correlating theoretical and experimental data for this compound are available, the general methodology would involve comparing computationally predicted outcomes with observed experimental data.

For example, if a reaction is predicted to be highly regioselective based on calculated transition state energies, this would be compared to the product distribution observed in the laboratory. A good correlation between the predicted and experimental results would validate the computational model, providing confidence in its ability to explain the underlying factors driving the reaction's outcome. Studies on other chemical systems have demonstrated the utility of this approach in understanding reaction mechanisms and selectivity.

Comparative Analysis of Tert Butyl 5 Bromo 2 Methylnicotinate with Analogous Compounds

Comparison with Other Halogenated Nicotinates and Picolinates in Synthesis

The synthetic utility of halogenated pyridine (B92270) derivatives like tert-butyl 5-bromo-2-methylnicotinate is most evident in transition-metal-catalyzed cross-coupling reactions, which enable the formation of carbon-carbon and carbon-heteroatom bonds. The position of the halogen on the pyridine ring and the nature of other substituents are critical factors that determine reactivity.

In Suzuki cross-coupling reactions, 5-bromonicotinates are effective substrates for arylation. uwindsor.ca For instance, the palladium-catalyzed reaction of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids proceeds in moderate to good yields, demonstrating the viability of the 5-bromo-2-methylpyridine (B113479) scaffold in such transformations. mdpi.com Similarly, 5-bromo-1,2,3-triazines undergo efficient palladium-catalyzed Suzuki coupling with a wide range of (hetero)arylboronic acids, yielding products that can be further diversified into substituted pyridines. uzh.chnih.gov

The reactivity of brominated pyridines can be compared based on the position of the bromine atom. For example, in ruthenium-mediated reactions, 2-bromopyridines are versatile starting materials for the synthesis of heteroarylated 2-pyridones. mdpi.com However, the reactivity is highly dependent on the position of other substituents. While 2-bromopyridines with electron-donating groups at the C-4 position react effectively, those with such groups at the C-3, C-5, or C-6 positions may not react under the same conditions. mdpi.com This highlights the subtle electronic effects that govern the reactivity of the C-Br bond.

Picolinates, which are isomers of nicotinates, also serve as important building blocks. The synthesis of substituted picolinates can be achieved through multi-component reactions, often leveraging cooperative catalysis to construct the pyridine ring. chemscene.com The choice between a nicotinate (B505614) and a picolinate (B1231196) backbone depends on the desired final substitution pattern, as the inherent electronic properties of the ring, influenced by the nitrogen position relative to the substituents, dictate the outcomes of subsequent transformations.

Table 1: Comparison of Halogenated Pyridine Derivatives in Cross-Coupling Reactions

Substrate Reaction Type Key Findings Reference
5-Bromonicotinates Suzuki Arylation Effective substrates for arylation. uwindsor.ca
5-Bromo-2-methylpyridin-3-amine Suzuki Coupling Produces novel pyridine derivatives in moderate to good yields. mdpi.com
2-Bromopyridines Ru-mediated Domino Reaction Versatile for synthesizing 2-pyridones; reactivity is sensitive to substituent position. mdpi.com

Impact of Ester Group Variation (e.g., methyl vs. tert-butyl) on Reactivity and Selectivity

The ester group in a nicotinate derivative, while not directly participating in many ring transformations, exerts a significant influence on the molecule's reactivity and selectivity through steric and electronic effects, and by acting as a protecting group.

The most prominent difference between a tert-butyl ester and a methyl ester is steric hindrance. libretexts.org The bulky tert-butyl group can sterically hinder the approach of reagents to adjacent positions on the pyridine ring. acs.orgbyjus.com This can be advantageous in reactions like directed ortho-metalation, where the bulky group can help direct a strong base like n-butyllithium or lithium diisopropylamide (LDA) to a specific site by blocking others. clockss.orgharvard.edu

Furthermore, the tert-butyl ester is a common protecting group for carboxylic acids due to its distinct cleavage conditions compared to methyl esters. organic-chemistry.org Methyl esters are typically hydrolyzed under basic (saponification) or acidic conditions. In contrast, tert-butyl esters are stable to basic hydrolysis but are readily cleaved under acidic conditions due to the formation of the stable tert-butyl cation. organic-chemistry.orgviu.ca This orthogonal reactivity allows for selective deprotection in complex molecules. For example, the reaction of tert-butyl esters with thionyl chloride can generate acid chlorides, while methyl and ethyl esters remain unreactive under the same conditions. organic-chemistry.org

In the context of nicotinates, a tert-butyl ester can be used as a directing group. A tert-butyl nicotinate directing group has been employed in a two-step catalytic amide-to-ester transformation, where it is first installed via Pd-catalyzed amidation and subsequently directs a Zn-catalyzed alcoholysis. researchgate.netacs.org The electron-withdrawing nature of the ester group can also influence the electronic properties of the amide, facilitating cleavage. acs.org Computational studies on the hydrolysis of methyl chloride versus tert-butyl chloride suggest that while both can proceed via an SN2 mechanism, the energy barrier for a frontside attack on the tert-butyl compound is significantly lower than for the methyl analogue, highlighting the different electronic and solvation effects at play. nih.gov

Table 2: Influence of Ester Group on Chemical Properties

Property Methyl Ester tert-Butyl Ester Key Difference Reference
Steric Hindrance Low High The bulky tert-butyl group can block reagent access to nearby sites. libretexts.orgacs.org
Basic Hydrolysis Readily hydrolyzed Resistant Allows for selective deprotection under basic conditions. organic-chemistry.orgviu.ca
Acidic Hydrolysis Requires strong conditions Readily cleaved Cleavage proceeds via a stable tert-butyl cation. organic-chemistry.orgnih.gov
Reactivity with SOCl₂ Unreactive Forms acid chloride Provides a method for selective acid chloride formation. organic-chemistry.org

| Directing Group Ability | Limited | Can direct metalation and facilitate amide cleavage. | The ester's electronic and steric properties enable specific transformations. | researchgate.netacs.org |

Influence of Pyridine Ring Substitution Pattern on Chemical Transformations

The chemical behavior of this compound is fundamentally governed by the interplay of its three substituents on the pyridine ring. The pyridine ring itself is electron-deficient compared to benzene, which makes it generally less reactive towards electrophilic aromatic substitution and more susceptible to nucleophilic attack. researchgate.net

The substituents on the ring modulate this inherent reactivity:

2-Methyl Group: As an electron-donating group (+I effect), the methyl group slightly activates the pyridine ring towards electrophilic attack and deactivates it towards nucleophilic attack. Its position at C-2 provides steric hindrance, which can influence the regioselectivity of reactions at the adjacent C-3 position and the nitrogen atom. acs.org

5-Bromo Group: The bromine atom is an electron-withdrawing group (-I effect) but a weak deactivator in electrophilic substitution, directing incoming electrophiles to the positions ortho and para to it (C-4 and C-6). More importantly, it serves as a crucial handle for cross-coupling reactions, as the C-Br bond can undergo oxidative addition with transition metal catalysts. uwindsor.camdpi.com

3-tert-Butoxycarbonyl Group: This ester group is strongly electron-withdrawing, further deactivating the ring towards electrophilic substitution. It acts as a directing metalating group (DMG), capable of directing strong bases like LDA to the adjacent C-4 position for lithiation and subsequent functionalization. clockss.orgresearchgate.net

The combination of these substituents creates a unique reactivity profile. For electrophilic substitution, the ring is highly deactivated due to the bromo and ester groups, and such reactions would require harsh conditions, likely leading to substitution at the C-6 position, which is activated by the 2-methyl group and para to the 5-bromo group.

For nucleophilic substitution or metalation, the regioselectivity is more predictable. The ester at C-3 directs lithiation to C-4. clockss.orgharvard.edu Metal-halogen exchange at the C-5 position with an alkyllithium reagent is also a possible pathway, which is often faster than directed lithiation for aryl bromides. uwindsor.ca The most valuable transformations for this molecule involve palladium-catalyzed cross-coupling reactions at the C-5 bromine, allowing for the introduction of a wide variety of aryl, alkyl, and other functional groups. uwindsor.camdpi.com The presence of the 2-methyl and 3-ester groups can fine-tune the electronic properties and stability of the catalytic intermediates in these coupling reactions.

Table 3: Summary of Compound Names

Compound Name
This compound
5-Bromo-2-methylpyridin-3-amine
2-Bromopyridine
Methyl nicotinate
tert-Butyl nicotinate
n-Butyllithium
Lithium diisopropylamide (LDA)
2,2,6,6-Tetramethylpiperidide (LTMP)
Thionyl chloride
tert-Butyl 2-benzamidonicotinate
Isopropyl benzoate

Future Directions in the Research of Tert Butyl 5 Bromo 2 Methylnicotinate

Exploration of Underexplored Reactivity and Transformations

The bromine atom at the 5-position of tert-Butyl 5-bromo-2-methylnicotinate is a key functional group that allows for a variety of cross-coupling reactions. While standard transformations are known, future research will likely delve into more intricate and novel reactivity patterns.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound is an excellent substrate for such transformations. A study on the Suzuki cross-coupling of the closely related 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids has demonstrated the feasibility of forming carbon-carbon bonds at the 5-position. doaj.orgmdpi.comresearchgate.net This suggests that this compound would readily participate in similar reactions. Future work could explore a broader range of boronic acids and esters to generate a diverse library of 5-aryl-2-methylnicotinates.

The Stille reaction, which couples organotin compounds with organic halides, represents another promising area. wikipedia.orgacs.orgchempedia.infoorganic-chemistry.org The reaction of this compound with various organostannanes could provide access to a different set of 5-substituted nicotinates, including those with vinyl, alkynyl, and other functional groups that may be less accessible through Suzuki couplings. The choice of catalyst and reaction conditions will be crucial in optimizing these transformations. wikipedia.orgacs.orgchempedia.infoorganic-chemistry.org

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. Applying this reaction to this compound with a wide array of primary and secondary amines could lead to the synthesis of novel 5-amino-2-methylnicotinate derivatives. One study detailed the successful Buchwald-Hartwig amination of 2-bromo-6-methylpyridine (B113505) with cyclohexane-1,2-diamine, indicating the potential for similar reactions with our target compound. chemspider.com

Beyond these established methods, future research could investigate less common but potentially highly valuable transformations. This includes exploring other cross-coupling reactions like the Hiyama, Negishi, and Sonogashira couplings. Furthermore, the development of one-pot, multi-component reactions starting from this compound could streamline the synthesis of complex molecules. The reactivity of the methyl group and the ester functionality could also be exploited in novel ways, for instance, through C-H activation or by serving as a directing group for further functionalization of the pyridine (B92270) ring. acs.orgnih.govchemrxiv.orgresearchgate.netchemrxiv.orgrsc.orgnih.gov

Development of Greener and More Efficient Synthetic Pathways

The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research on this compound will undoubtedly focus on developing more environmentally benign and efficient methods for its synthesis and subsequent transformations.

One promising approach is the use of biocatalysis. Enzymes, such as lipases and nitrilases, can offer high selectivity and operate under mild reaction conditions, often in aqueous media. rsc.orgrsc.orgnih.govfrontiersin.orgresearchgate.net For instance, the synthesis of nicotinamide (B372718) derivatives has been successfully achieved using Novozym® 435, a lipase (B570770) from Candida antarctica, in a continuous-flow microreactor. rsc.orgrsc.org This enzymatic approach could be adapted for the synthesis or modification of this compound, potentially leading to higher yields and reduced waste. The use of natural catalysts, such as lemon juice which contains citric acid, has also been explored for the synthesis of nicotinic acid hydrazide Schiff bases, showcasing another avenue for green synthesis. pharmascholars.com

The choice of solvent is another critical aspect of green chemistry. Research into replacing traditional volatile organic compounds with greener alternatives like Cyrene™, a bio-based solvent, is gaining traction. A study on nucleophilic aromatic substitutions of nicotinic esters demonstrated the effectiveness of Cyrene™, which not only served as a better solvent than DMF and DMSO but also allowed for easy product purification. researchgate.net Future synthetic routes involving this compound could benefit from the adoption of such green solvents.

Furthermore, the development of catalytic processes that minimize the use of stoichiometric reagents is a key goal of green chemistry. This includes the design of highly efficient catalysts that can be used in low loadings and recycled. The industrial production of nicotinic acid has seen a shift from methods using strong oxidants like nitric acid to catalytic gas-phase oxidation, significantly reducing the environmental impact. google.com Similar principles can be applied to the synthesis and reactions of this compound.

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of chemical syntheses into continuous flow and automated platforms is revolutionizing the field of organic chemistry, enabling faster, safer, and more efficient production of molecules. This compound is an ideal candidate for such modern synthetic approaches.

Flow chemistry offers numerous advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the ability to perform reactions under conditions that are difficult to achieve in batch. nih.govinterchim.fr The synthesis of nicotinamide derivatives in a continuous-flow microreactor is a prime example of how this technology can be applied to pyridine-based compounds. rsc.orgrsc.org Future research will likely focus on developing flow-based syntheses of this compound itself, as well as its subsequent functionalization through cross-coupling or other reactions. The Bohlmann-Rahtz pyridine synthesis has been successfully adapted to a FlowSyn™ system, demonstrating the feasibility of constructing the pyridine core in a continuous manner. interchim.fr

Automated synthesis platforms, often coupled with artificial intelligence and robotics, are accelerating the discovery of new molecules by enabling high-throughput screening of reaction conditions and the rapid synthesis of compound libraries. researchgate.netyoutube.comnih.gov By utilizing automated systems, researchers can quickly explore the reactivity of this compound with a vast number of coupling partners, leading to the generation of large and diverse libraries of novel compounds for biological screening. These platforms can also optimize reaction conditions to maximize yield and minimize byproducts.

The combination of flow chemistry and automation has the potential to create a fully autonomous "idea-to-molecule" pipeline for the synthesis of derivatives of this compound. This would involve the automated design of synthetic routes, followed by their execution in a continuous flow system with real-time analysis and optimization.

Design of Novel Catalytic Systems for Enhanced Selectivity and Yield

The development of novel and more efficient catalytic systems is a continuous endeavor in organic synthesis. For a substrate like this compound, which contains an electron-deficient pyridine ring, the design of catalysts that can overcome the inherent challenges of reactivity and selectivity is of paramount importance.

Future research will likely focus on the development of advanced palladium catalysts with tailored ligands to enhance the efficiency of cross-coupling reactions. The use of electron-rich and bulky phosphine (B1218219) ligands has been shown to improve the catalytic activity in Suzuki-Miyaura and Buchwald-Hartwig reactions involving aryl chlorides. researchgate.netacs.orgnih.govacs.org Similar ligand design principles can be applied to improve the reactivity of the bromo-pyridine core of this compound. Preformed palladium catalysts and ligand-free catalytic systems are also emerging as practical alternatives that can offer high activity and stability. rsc.org

Photoredox catalysis is another rapidly evolving field that offers new avenues for the functionalization of pyridine rings. acs.orgnih.govchemrxiv.orgresearchgate.netchemrxiv.org This approach utilizes visible light to generate highly reactive radical intermediates under mild conditions. Future work could explore the use of photoredox catalysis for the C-H functionalization of the methyl group or the pyridine ring of this compound, providing access to novel derivatives that are not easily accessible through traditional methods. Pyridine N-oxides have been used as precursors for oxygen-centered radicals in photoredox-catalyzed C-H functionalization reactions, a strategy that could potentially be adapted for our target compound. acs.orgnih.govchemrxiv.orgresearchgate.netchemrxiv.org

The table below summarizes potential cross-coupling reactions for this compound and the corresponding classes of products that could be synthesized.

Reaction Type Coupling Partner Product Class Potential Catalyst System
Suzuki-Miyaura CouplingAryl/heteroaryl boronic acids5-Aryl/heteroaryl-2-methylnicotinatesPd(PPh₃)₄, Pd(dppf)Cl₂
Stille CouplingOrganostannanes (vinyl, aryl, etc.)5-Vinyl/aryl-2-methylnicotinatesPd(PPh₃)₄, Cu(I) co-catalyst
Buchwald-Hartwig AminationPrimary/secondary amines5-Amino-2-methylnicotinatesPd₂(dba)₃/BINAP, NaOBu-t
Sonogashira CouplingTerminal alkynes5-Alkynyl-2-methylnicotinatesPdCl₂(PPh₃)₂, CuI
Hiyama CouplingOrganosilanes5-Aryl/vinyl-2-methylnicotinatesPd/C, TBAF

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